molecular formula C10H4Cl8O B170069 (+)-Oxy-chlordane CAS No. 155681-22-4

(+)-Oxy-chlordane

Cat. No.: B170069
CAS No.: 155681-22-4
M. Wt: 423.7 g/mol
InChI Key: VWGNQYSIWFHEQU-ZJIZBUSHSA-N
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Description

Oxy-Chlordane, also known as 1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan, is an organochlorine compound. It is a metabolite of chlordane, a pesticide that was widely used in agriculture and for termite control. Oxy-Chlordane is known for its persistence in the environment and its potential to bioaccumulate in the food chain .

Preparation Methods

Oxy-Chlordane can be synthesized through the oxidation of chlordane. The synthetic route involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. Industrial production methods typically involve the chlorination of cyclopentadiene followed by epoxidation to yield (+)-Oxy-chlordane .

Chemical Reactions Analysis

Oxy-Chlordane undergoes several types of chemical reactions, including:

    Oxidation: Oxy-Chlordane can be further oxidized to form more polar metabolites.

    Reduction: It can be reduced to less chlorinated compounds.

    Substitution: Halogen atoms in (+)-Oxy-chlordane can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various chlorinated and hydroxylated derivatives .

Scientific Research Applications

Oxy-Chlordane has been studied extensively for its environmental impact and toxicological effects. In chemistry, it is used as a reference standard for the analysis of organochlorine pesticides. In biology and medicine, research focuses on its effects on human health, particularly its potential to disrupt endocrine function and its carcinogenic properties. Industrially, (+)-Oxy-chlordane is used in studies related to pesticide formulation and environmental contamination .

Mechanism of Action

The mechanism of action of (+)-Oxy-chlordane involves its interaction with cellular membranes and enzymes. It disrupts the normal function of the nervous system by interfering with ion channels and neurotransmitter release. Molecular targets include sodium and potassium channels, which are crucial for nerve impulse transmission. This disruption leads to neurotoxic effects, which are the primary cause of its pesticidal activity .

Comparison with Similar Compounds

Oxy-Chlordane is similar to other organochlorine pesticides such as heptachlor epoxide and cis-nonachlor. it is unique in its specific molecular structure and its persistence in the environment. Unlike some other organochlorines, (+)-Oxy-chlordane has a higher tendency to bioaccumulate, making it a significant concern for environmental health. Similar compounds include:

  • Heptachlor epoxide
  • Cis-nonachlor
  • Trans-nonachlor
  • Dieldrin
  • Endrin

These compounds share similar toxicological profiles but differ in their chemical stability and environmental persistence .

Properties

IUPAC Name

(1S,2R,3S,5R,6R,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNQYSIWFHEQU-ZJIZBUSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@@]3([C@H]1O3)Cl)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044166
Record name Oxychlordane
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Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [MSDSonline]
Record name Oxychlordane
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Vapor Pressure

0.0000069 [mmHg]
Record name Oxychlordane
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CAS No.

27304-13-8, 155681-22-4
Record name Oxychlordane
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Record name Oxychlordane, (+)-
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Record name OXYCHLORDANE, (+)-
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